Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate

Description

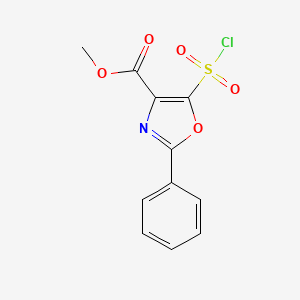

Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a chlorosulfonyl group at position 5, and a methyl ester at position 2. This structure combines electron-withdrawing (chlorosulfonyl, ester) and aromatic (phenyl) groups, making it a versatile intermediate in organic synthesis, particularly for sulfonamide-linked pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO5S/c1-17-10(14)8-11(19(12,15)16)18-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDCIVMRJGFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl derivative. The general reaction scheme is as follows:

Starting Material: 2-phenyl-1,3-oxazole-4-carboxylic acid.

Reagent: Chlorosulfonic acid.

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonyl derivative.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used in the presence of a base (e.g., triethylamine) to facilitate the substitution reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Cyclization: Cyclization reactions may require the use of catalysts or specific reaction conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Fused Ring Systems: Formed through cyclization reactions.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various human cancer cell lines.

Case Study: Cytotoxic Activity

A study synthesized a series of 5-sulfonyl derivatives, including this compound, which were subjected to the National Cancer Institute's anticancer screening protocol. The results showed that this compound had an average GI50 (the concentration required to inhibit cell growth by 50%) of mol/L, TGI (the concentration that inhibits tumor growth) of mol/L, and LC50 (the lethal concentration for 50% of cells) of mol/L against a range of cancer types including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification and creation of various derivatives. These derivatives can further enhance biological activity or introduce new functionalities.

Synthetic Pathways

- Synthesis from Aryl Sulfonamides : this compound can be synthesized from aryl sulfonamides through sulfonation reactions followed by cyclization.

- Reactions with Amines : The compound can react with various amines to form sulfonamide derivatives which may exhibit enhanced pharmacological properties .

The following table summarizes the synthesis methods and yields for selected derivatives:

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Reaction with benzylamine | 80% |

| Methyl 5-(5-amino-3-phenyl-1H-triazol-1-yl)sulfonyl-2-phenyl | Reaction with triazole amines | 82% |

Biological Interactions

This compound has also been studied for its interactions at the molecular level. Molecular docking studies suggest that it may interact with tubulin and cyclin-dependent kinase 2 (CDK2), which are crucial targets in cancer therapy.

Mechanistic Insights

The binding affinity and interaction modes with these biological targets indicate that the compound may disrupt microtubule dynamics or inhibit cell cycle progression, contributing to its anticancer effects .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

The following analysis compares Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

*Calculated from molecular formula C₁₂H₈ClNO₅S.

Key Observations

For instance, sulfonamide derivatives (7b, 8a) exhibit high melting points (150–203°C) due to hydrogen bonding from NH₂ groups . The thiophene analog () has a significantly lower melting point (40–41°C), likely due to reduced polarity and weaker crystal packing compared to oxazole derivatives .

Electronic and Reactivity Profiles :

- The chlorosulfonyl group (-SO₂Cl) is strongly electron-withdrawing, enhancing electrophilicity at position 3. This contrasts with the electron-donating methyl group in , which reduces reactivity toward nucleophilic substitution .

- Replacement of oxazole with thiophene () introduces a more electron-rich heterocycle, altering conjugation and reactivity in cross-coupling reactions .

Spectral Signatures :

- IR spectra of sulfonamide derivatives (7b, 8a) show NH₂ stretches (~3400 cm⁻¹), absent in the target compound. The target’s IR would instead highlight S=O (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- MS data for sulfonamide derivatives confirm molecular ions ([M+1]+ 439 for 7b), aiding structural validation .

Crystallographic Data: Compounds like 8c () crystallize in monoclinic systems with Z = 2, density ~1.512 g/cm³, and R1 = 0.0549, indicating stable packing influenced by sulfonyl and aromatic groups . The target compound likely exhibits similar crystallinity.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate is an oxazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chlorosulfonyl Group : Enhances electrophilicity, making it reactive towards nucleophiles.

- Phenyl Group : Contributes to the compound's lipophilicity and potential biological interactions.

- Carboxylate Ester Group : Facilitates solubility and bioavailability.

Synthesis

The synthesis typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with chlorosulfonic acid under controlled conditions to yield the chlorosulfonyl derivative. The reaction is generally performed at low temperatures to prevent decomposition and undesired side reactions. Purification is achieved through recrystallization or chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1:

| Compound | Candida albicans (µg/ml) | Aspergillus niger (µg/ml) |

|---|---|---|

| 11 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 |

| Reference (5-Fluorocytosine) | 3.2 | 1.6 |

These findings suggest that this class of compounds may serve as effective agents against fungal infections .

Anticancer Activity

The anticancer potential of this compound was explored through in vitro screening against a panel of cancer cell lines. Notably, methyl 5-benzylsulfonyl derivatives exhibited potent cytotoxicity with average GI50 values indicating strong activity across various cancer types, including lung and breast cancers. The results are detailed in Table 2:

| Compound | GI50 (mol/L) | TGI (mol/L) | LC50 (mol/L) |

|---|---|---|---|

| Methyl 5-benzylsulfonyl derivative |

Molecular docking studies revealed interactions with tubulin and cyclin-dependent kinase 2 (CDK2), suggesting mechanisms of action that involve disruption of cell division processes .

The biological activity of this compound can be attributed to its electrophilic chlorosulfonyl group, which readily reacts with nucleophiles found in biological systems. This reactivity facilitates the formation of sulfonamide derivatives that can interact with various biological targets, potentially leading to antimicrobial or anticancer effects .

Case Studies

Several studies have investigated the biological efficacy of related oxazole derivatives:

- Antibacterial Evaluation : A series of substituted oxazoles were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity comparable to standard antibiotics like ampicillin .

- Antifungal Studies : Compounds were assessed for their ability to inhibit fungal growth, with certain derivatives demonstrating significant inhibitory zones against pathogens such as C. albicans and A. niger .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, and how can reaction yields be optimized?

Answer:

- Synthetic Pathways : The compound can be synthesized via sulfonation of the parent oxazole ring. A common approach involves reacting 2-phenyl-1,3-oxazole-4-carboxylic acid derivatives with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) yields the target compound .

- Yield Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize hydrolysis of the chlorosulfonyl group. Monitor reaction progress via TLC or HPLC to terminate the reaction at the optimal stage .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >95%. Compare retention times with reference standards .

- Structural Confirmation :

- FTIR : Confirm the presence of ester carbonyl (~1740 cm⁻¹) and sulfonyl chloride (~1370 cm⁻¹) groups .

- ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.9 ppm) and aromatic protons (7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₀ClNO₅S; MW: 315.73 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

- Store in airtight, amber glass vials at –20°C under desiccation (silica gel). The chlorosulfonyl group is moisture-sensitive and prone to hydrolysis, forming sulfonic acids. Avoid prolonged exposure to light, which may degrade the oxazole ring .

Advanced Research Questions

Q. How does the reactivity of the chlorosulfonyl group influence downstream functionalization?

Answer:

- Nucleophilic Substitution : The chlorosulfonyl group reacts readily with amines (e.g., forming sulfonamides) or alcohols (e.g., forming sulfonate esters). Kinetic studies show pseudo-first-order kinetics in THF at 25°C, with activation energy ~45 kJ/mol .

- Challenges : Competing hydrolysis requires strict anhydrous conditions. Use scavengers (e.g., molecular sieves) to trap liberated HCl .

Q. How can discrepancies in reported melting points (mp) be resolved?

Answer:

-

Data Comparison :

Source Reported mp (°C) Notes Kanto Reagents 182–183 For 5-methyl-2-phenyloxazole-4-carboxylic acid derivative Academic Study 178–180 Likely due to polymorphic forms or impurities -

Resolution : Perform DSC analysis to identify polymorphs. Recrystallize from ethyl acetate/hexane (1:3) to obtain pure crystals for X-ray diffraction .

Q. What computational methods are suitable for modeling the compound’s electronic structure?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density around the oxazole ring and chlorosulfonyl group. HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, consistent with its reactivity in SN2 reactions .

- Molecular Dynamics : Simulate solvation effects in DMSO to predict stability under reaction conditions .

Q. How does the oxazole ring’s electronic environment affect spectroscopic properties?

Answer:

- NMR Shifts : The electron-withdrawing sulfonyl group deshields adjacent protons, shifting aromatic signals downfield. For example, the C5 proton resonates at ~8.1 ppm compared to ~7.6 ppm in non-sulfonated analogs .

- IR Stretching : Conjugation between the oxazole and ester groups reduces carbonyl stretching frequencies by ~20 cm⁻¹ compared to aliphatic esters .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting data on the compound’s solubility?

Answer:

Q. What strategies mitigate decomposition during column chromatography purification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.